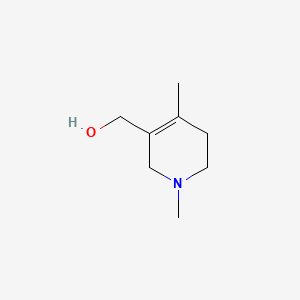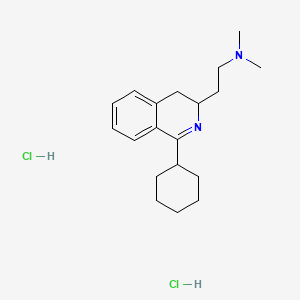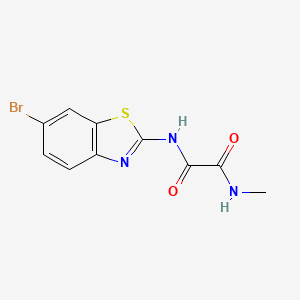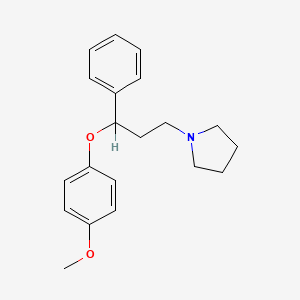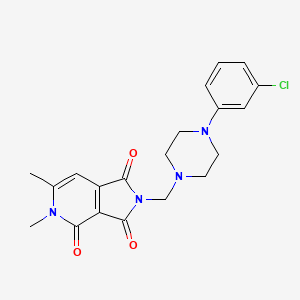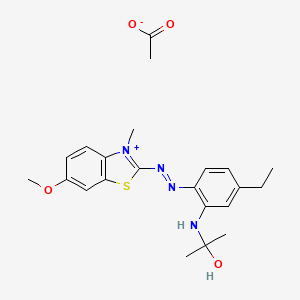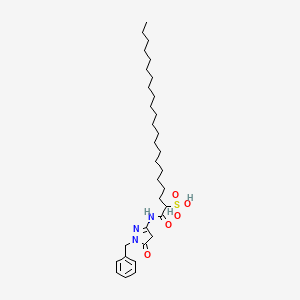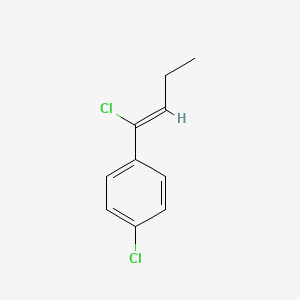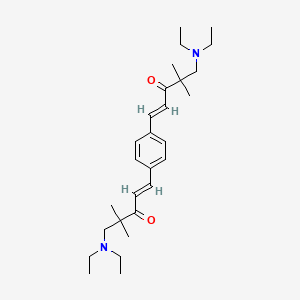
2-((Ethoxycarbonyl)methylamino)-5-methoxy-4-((4-methylphenyl)thio)benzenediazonium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 289-281-0, also known as 2-ethylhexyl nitrate, is a chemical compound that belongs to the class of organic nitrates. It is commonly used as a fuel additive to improve the cetane number of diesel fuels, which enhances the combustion efficiency and reduces emissions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylhexyl nitrate is typically synthesized through the nitration of 2-ethylhexanol. The reaction involves the use of a nitrating agent, such as nitric acid, in the presence of a catalyst. The process is carried out under controlled temperature and pressure conditions to ensure the efficient formation of the nitrate ester.
Industrial Production Methods
In industrial settings, the production of 2-ethylhexyl nitrate involves large-scale nitration reactors where 2-ethylhexanol is continuously fed and reacted with nitric acid. The reaction mixture is then subjected to separation and purification processes to isolate the desired product. The final product is often stabilized with additives to prevent decomposition during storage and transportation.
Chemical Reactions Analysis
Types of Reactions
2-ethylhexyl nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced to form 2-ethylhexanol.
Substitution: It can undergo substitution reactions where the nitrate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nucleophiles, and the reactions are often carried out under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Oxidation products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is 2-ethylhexanol.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives or other functionalized compounds.
Scientific Research Applications
2-ethylhexyl nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of nitrate esters and their decomposition mechanisms.
Biology: It is used in studies related to the biological effects of nitrate esters and their potential toxicity.
Medicine: It is investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is widely used as a fuel additive to improve the performance of diesel engines and reduce emissions.
Mechanism of Action
The mechanism of action of 2-ethylhexyl nitrate involves the release of nitrogen dioxide and other reactive nitrogen species upon decomposition. These reactive species enhance the combustion process in diesel engines by promoting the formation of free radicals, which facilitate the oxidation of fuel molecules. The molecular targets include various components of the combustion system, such as fuel molecules and oxygen.
Comparison with Similar Compounds
Similar Compounds
2-ethylhexanol: The precursor to 2-ethylhexyl nitrate, used in various industrial applications.
Methyl nitrate: Another nitrate ester used as a fuel additive.
Ethyl nitrate: Similar in structure and function to 2-ethylhexyl nitrate.
Uniqueness
2-ethylhexyl nitrate is unique due to its specific structure, which provides optimal properties for use as a fuel additive. Its long alkyl chain enhances its solubility in diesel fuels, and its nitrate group provides the necessary reactivity to improve combustion efficiency. Compared to other nitrate esters, 2-ethylhexyl nitrate offers a balance of stability and reactivity, making it a preferred choice in the fuel industry.
Properties
CAS No. |
86808-51-7 |
|---|---|
Molecular Formula |
C18H20N3O3S.HO4S C18H21N3O7S2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[ethoxycarbonyl(methyl)amino]-5-methoxy-4-(4-methylphenyl)sulfanylbenzenediazonium;hydrogen sulfate |
InChI |
InChI=1S/C18H20N3O3S.H2O4S/c1-5-24-18(22)21(3)15-11-17(16(23-4)10-14(15)20-19)25-13-8-6-12(2)7-9-13;1-5(2,3)4/h6-11H,5H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
ZAKBGLKTQSBWHP-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)N(C)C1=CC(=C(C=C1[N+]#N)OC)SC2=CC=C(C=C2)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


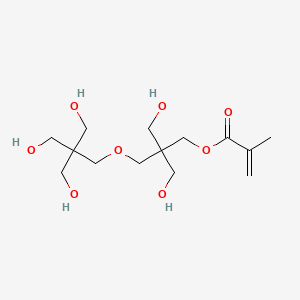
![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
